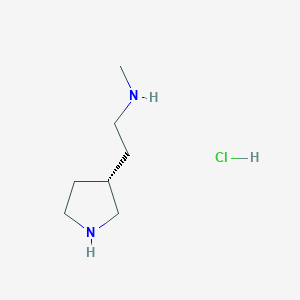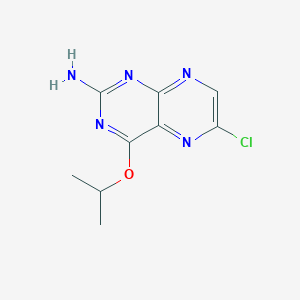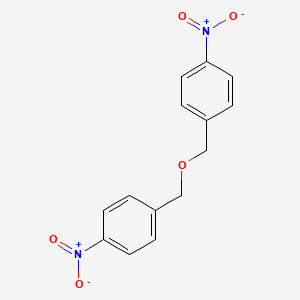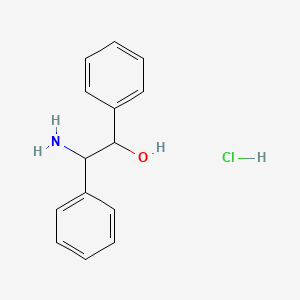
2-Amino-1,2-diphenylethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,2-diphenylethanol hydrochloride is a chiral compound with the molecular formula C14H15NO·HCl. It is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound is characterized by the presence of an amino group and a hydroxyl group attached to a central carbon, which is also bonded to two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-diphenylethanol hydrochloride typically involves the reduction of benzoin oxime. One common method includes the catalytic hydrogenation of benzoin oxime in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2-diphenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or alcohols.
Scientific Research Applications
2-Amino-1,2-diphenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and chiral resolution.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-1,2-diphenylethanol hydrochloride involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding and steric interactions, influencing the stereochemistry of the reaction products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2-diphenylethanol: The base form without the hydrochloride salt.
1,2-Diphenylethylenediamine: A similar compound with two amino groups.
Norephedrine: A structurally related compound with similar chiral properties.
Uniqueness
2-Amino-1,2-diphenylethanol hydrochloride is unique due to its specific chiral properties and its ability to act as an effective chiral auxiliary in asymmetric synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its base form.
Properties
CAS No. |
5959-42-2 |
|---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
2-amino-1,2-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13-14,16H,15H2;1H |
InChI Key |
DWMRKFHDHZDONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
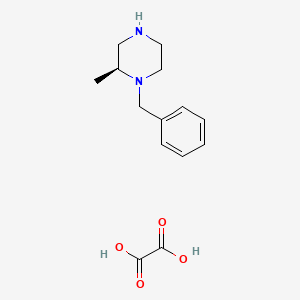
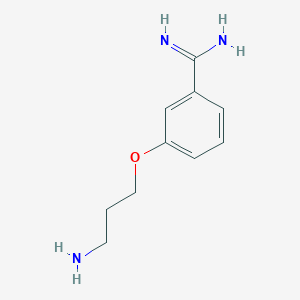
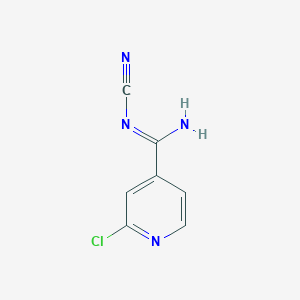
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
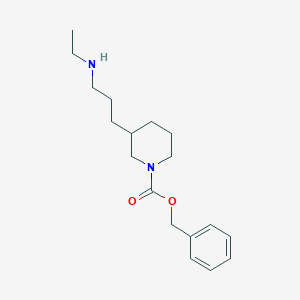
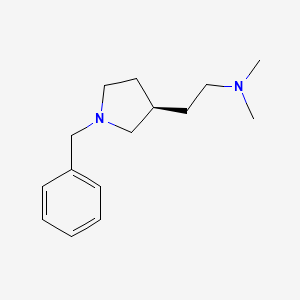

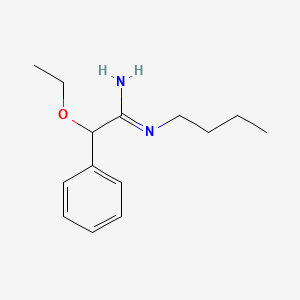
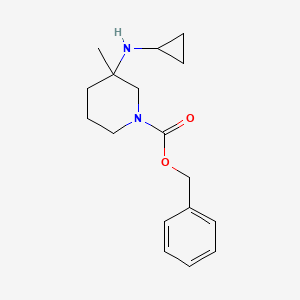
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
